哌嗪-2-基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

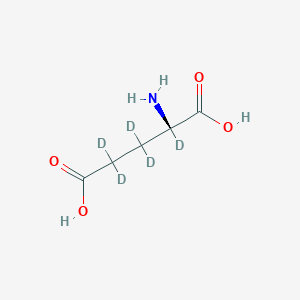

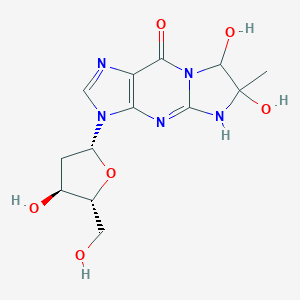

Piperazin-2-ylmethanamine is a chemical moiety that is a part of various pharmacologically active compounds. It is a structural feature in molecules that have been synthesized and evaluated for their potential as therapeutic agents, particularly in the realm of neuropsychiatric disorders. The presence of this moiety in drug candidates is associated with the modulation of neurotransmitter systems, such as dopamine and serotonin, which are critical in the treatment of conditions like depression, anxiety, and schizophrenia .

Synthesis Analysis

The synthesis of compounds containing the piperazin-2-ylmethanamine structure involves multi-step chemical reactions starting from basic precursors. For instance, the synthesis of 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines, which are potential antipsychotics, begins with commercially available starting materials and proceeds through several stages, including binding to dopamine D2 receptors and serotonin reuptake sites . Similarly, substituted piperidines and (2-methoxyphenyl)piperazines are synthesized from key intermediates like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine, with the final compounds purified by flash column chromatography . These synthetic routes are designed to yield high overall yields and allow for the introduction of various substituents to explore structure-activity relationships .

Molecular Structure Analysis

The molecular structure of compounds containing piperazin-2-ylmethanamine is crucial for their biological activity. Molecular modeling studies have been employed to understand how these compounds interact with their biological targets. For example, compound 45c from paper can adopt two different conformations to fit the pharmacophore models of both the dopamine D2 receptor and the serotonin transporter. Docking analysis is also used to establish structure-to-activity relationships, as seen with substituted piperidines and (2-methoxyphenyl)piperazines, where the highest affinity for the dopamine D2 receptor was observed .

Chemical Reactions Analysis

The chemical reactivity of piperazin-2-ylmethanamine derivatives is explored in the context of their potential as catalysts and in the synthesis of other complex molecules. Piperazine itself has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, demonstrating its versatility and efficiency in promoting reactions that lead to high yields of pharmaceutically relevant compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazin-2-ylmethanamine derivatives are influenced by their structural features and substituents. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). For instance, compound 45c was found to have favorable pharmacokinetic properties and a high central nervous system (CNS)-plasma ratio, which is indicative of its potential to cross the blood-brain barrier and exert its pharmacological effects within the CNS . The physical properties such as solubility, stability, and crystallinity are also critical for the drug development process and are taken into consideration during the synthesis and evaluation of these compounds .

科学研究应用

抗精神病潜力

一项研究重点介绍了哌嗪衍生物的合成和生物学评估,包括一个具有苯并异噻唑-3-基的衍生物,该衍生物显示出有效的抗精神病活性。该化合物以其在原发性中枢神经系统测试中的选择性特征和缺乏典型的类神经阻滞剂样效应而著称,这提示了抗精神病治疗的新途径,而没有与运动障碍相关的常见副作用 (Yevich 等,1986).

抗糖尿病活性

对哌嗪咪唑啉衍生物的研究已经确定了在大鼠 II 型糖尿病模型中具有显着抗糖尿病作用的化合物。这些化合物独立于 α2 肾上腺素受体阻断增加胰岛素分泌,为糖尿病提供了新的潜在治疗途径 (Le Bihan 等,1999).

帕金森病治疗

对 N(6)-(2-(4-(1H-吲哚-5-基)哌嗪-1-基)乙基)-N(6)-丙基-4,5,6,7-四氢苯并[d]噻唑-2,6-二胺衍生物的研究导致了在 D2 和 D3 受体上具有高亲和力和激动剂活性的化合物的开发。这些化合物在帕金森病动物模型中逆转运动减少方面显示出希望,并提供了神经保护益处,表明在帕金森治疗中具有症状性和疾病改善作用的潜力 (Das 等,2015).

抗抑郁和抗焦虑作用

哌嗪衍生物已被发现通过中枢神经系统中的各种机制发挥治疗潜力,包括血清素能和儿茶酚胺能通路。这些化合物在临床前研究中显示出抗抑郁样和抗焦虑样作用,表明在治疗精神疾病中具有潜在应用 (Galdino 等,2015).

作用机制

Target of Action

Piperazin-2-ylmethanamine is a type of N-heterocycle, which are considered as desirable scaffolds for the development of novel lead compounds for drug research . .

Mode of Action

It’s known that n-heterocycles are capable of interacting with a variety of biological targets, eg, by hydrogen bonding . They are frequently bound in enzyme pockets , which suggests that Piperazin-2-ylmethanamine may interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that n-heterocycles, such as piperazin-2-ylmethanamine, are often involved in diverse pharmacological agents with various properties .

Result of Action

A study on piperazin-2-one-based structures showed a significant effect on cell viability , suggesting that Piperazin-2-ylmethanamine might have similar effects.

Action Environment

It’s known that environmental factors can have a significant impact on the secondary metabolism in medicinal plants , which could potentially influence the action of Piperazin-2-ylmethanamine.

属性

IUPAC Name |

piperazin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUMKDXJNNTPIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618235 |

Source

|

| Record name | 1-(Piperazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130861-85-7 |

Source

|

| Record name | 1-(Piperazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)

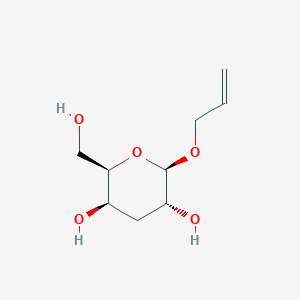

![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)

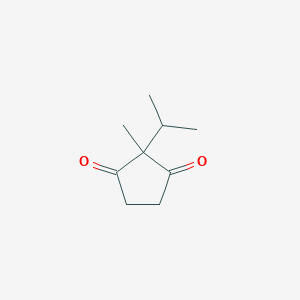

![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)

![(2S)-2-amino-5-[[(2R)-2-amino-3-[[3-(2-aminoethyl)-4,5-dioxo-1H-indol-7-yl]sulfanyl]propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B136992.png)